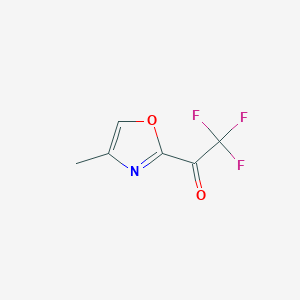
4-Methyl-2-trifluoroacetyloxazole
Vue d'ensemble
Description
4-Methyl-2-trifluoroacetyloxazole, also known as MTFA, is a synthetic compound that has gained attention in scientific research due to its unique properties. MTFA is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Mécanisme D'action
4-Methyl-2-trifluoroacetyloxazole exerts its biological effects by reacting with ROS and forming a fluorescent adduct. The fluorescence intensity of the adduct is proportional to the amount of ROS present in the sample. This property of 4-Methyl-2-trifluoroacetyloxazole has been exploited for the detection and quantification of ROS in various biological samples. Additionally, 4-Methyl-2-trifluoroacetyloxazole has been shown to inhibit the activity of certain enzymes that are involved in ROS production, such as NADPH oxidase and xanthine oxidase.
Effets Biochimiques Et Physiologiques
4-Methyl-2-trifluoroacetyloxazole has been shown to have several biochemical and physiological effects. It has been shown to protect cells from oxidative stress by scavenging ROS and inhibiting ROS-producing enzymes. 4-Methyl-2-trifluoroacetyloxazole has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 4-Methyl-2-trifluoroacetyloxazole has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-2-trifluoroacetyloxazole has several advantages for use in lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. It has a high selectivity for ROS and can be used to detect and quantify ROS in various biological samples. However, there are also limitations to the use of 4-Methyl-2-trifluoroacetyloxazole. It has a short half-life in vivo, which limits its use in animal studies. Additionally, 4-Methyl-2-trifluoroacetyloxazole can be affected by other factors such as pH and temperature, which can affect its fluorescence intensity.
Orientations Futures
There are several future directions for research on 4-Methyl-2-trifluoroacetyloxazole. One area of interest is the development of new derivatives of 4-Methyl-2-trifluoroacetyloxazole that have improved properties for detecting and quantifying ROS. Another area of interest is the use of 4-Methyl-2-trifluoroacetyloxazole in the development of new therapeutic agents for the treatment of diseases such as cancer and inflammation. Additionally, there is a need for further research on the mechanism of action of 4-Methyl-2-trifluoroacetyloxazole and its effects on various biological processes. Overall, 4-Methyl-2-trifluoroacetyloxazole has shown great potential for use in scientific research and has opened up new avenues for the study of biological processes.
Applications De Recherche Scientifique
4-Methyl-2-trifluoroacetyloxazole has been widely used in scientific research as a tool for studying various biological processes. It has been used as a fluorescent probe for detecting and quantifying the levels of reactive oxygen species (ROS) in cells and tissues. ROS play a critical role in many physiological processes, including cell signaling, gene expression, and immune response. 4-Methyl-2-trifluoroacetyloxazole has also been used as a precursor for the synthesis of other compounds that have potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Propriétés
Numéro CAS |
167405-30-3 |
|---|---|
Nom du produit |
4-Methyl-2-trifluoroacetyloxazole |
Formule moléculaire |
C6H4F3NO2 |
Poids moléculaire |
179.1 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-methyl-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C6H4F3NO2/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2H,1H3 |
Clé InChI |
JZQUPBRFMXXGEB-UHFFFAOYSA-N |
SMILES |
CC1=COC(=N1)C(=O)C(F)(F)F |
SMILES canonique |
CC1=COC(=N1)C(=O)C(F)(F)F |
Synonymes |
Ethanone, 2,2,2-trifluoro-1-(4-methyl-2-oxazolyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

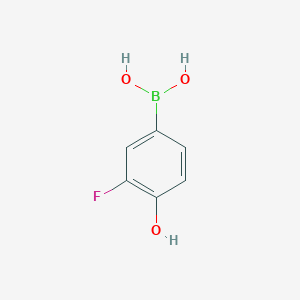
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
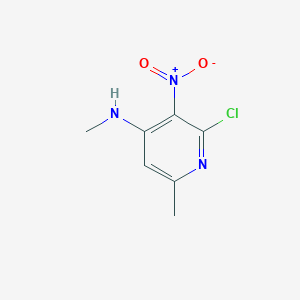
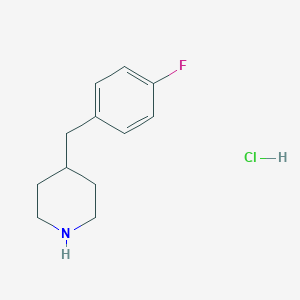
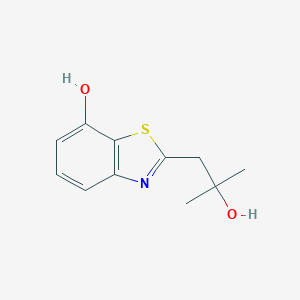



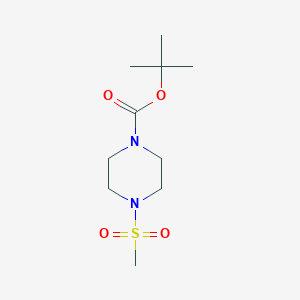


![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)

